molecular formula C10H18F2N2O B1481027 3-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2090968-50-4

3-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1481027
CAS No.: 2090968-50-4
M. Wt: 220.26 g/mol
InChI Key: NEBITFXHGCRLHQ-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H18F2N2O and a molecular weight of 220.26 g/mol. It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one belongs to a class of compounds with significant potential in various scientific applications, including medicinal chemistry and organic synthesis. Research has explored methods for the synthesis and modification of related compounds, highlighting their pharmacological relevance and potential for drug development. Notably, studies have described the synthesis of derivatives with pharmacological properties, showcasing their utility in creating compounds like trihexyphenidyl, biperiden, and raloxifene, among others (Vardanyan, 2018).

Pharmacological Relevance

Further research into the fluorination of related structures, such as 3-(3-(piperidin-1-yl)propyl)indoles, has shown that specific modifications can lead to the development of selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This suggests that similar strategies could be employed with this compound to enhance its biological activity and develop new therapeutic agents (van Niel et al., 1999).

Chemical Activation and Reactivity

Investigations into the chemical activation and formation of specific Maillard reaction products have provided insights into the reactivity of compounds like piperidine, a core structure in this compound. Such research elucidates the potential of these compounds to form various reaction products, further emphasizing their versatility in chemical synthesis and potential applications in developing new materials or biological agents (Nikolov & Yaylayan, 2010).

Potential for Novel Therapeutics

The exploration of related compounds in drug discovery, such as their use in the synthesis of α-aminophosphonates with potential insecticidal activities, indicates the broad applicability of these chemical frameworks in designing new therapeutic agents. The synthetic strategies and pharmacological investigations highlight the compound's relevance in medicinal chemistry, offering pathways for the development of drugs with targeted biological activities (Jiang et al., 2013).

Properties

IUPAC Name

3-amino-1-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-6-14(7-4-8)9(15)2-5-13/h8H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBITFXHGCRLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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